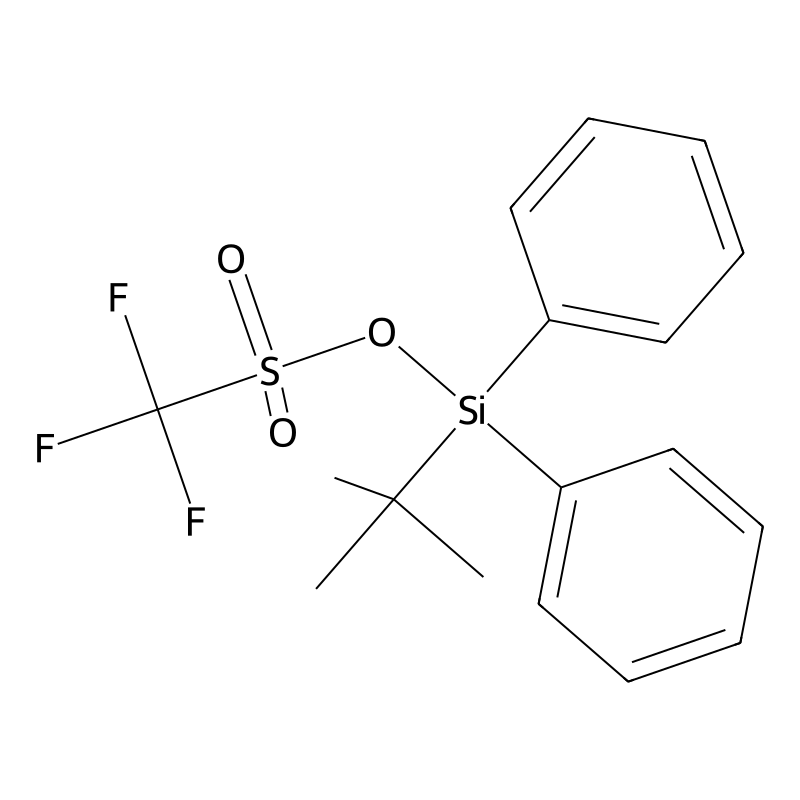

tert-Butyldiphenylsilyl Trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protecting Group Chemistry:

- TBDMSOTf is a versatile reagent commonly employed in organic synthesis as a protecting group for alcohols and phenols. [] Its effectiveness stems from its ability to selectively react with hydroxyl groups, forming a robust tert-butyldiphenylsilyl (TBDMS) ether that can be readily cleaved under specific conditions, leaving the original hydroxyl group intact. [] This temporary protection strategy allows for selective modification of other functional groups within a molecule without affecting the sensitive hydroxyl moiety. []

Silylation of Enols and Enamines:

- TBDMSOTf also serves as a silylating agent for enols and enamines. [] The trifluoromethanesulfonate (OTf) group acts as a leaving group, facilitating the transfer of the bulky TBDMS group to the electron-deficient carbon-carbon double bond of the enol or enamine. This silylation process can influence the reactivity and stability of these functional groups, enabling further synthetic manipulations. []

Activation of Carboxylic Acids:

- TBDMSOTf can activate carboxylic acids towards nucleophilic substitution reactions. [] The Lewis acidic silicon center in TBDMSOTf interacts with the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack. This activation strategy is particularly useful for introducing diverse functionalities at the carboxylic acid terminus.

Lewis Acid Catalysis:

- Due to the Lewis acidic nature of the silicon atom, TBDMSOTf can act as a catalyst for various organic transformations. Its ability to coordinate with electron lone pairs on Lewis bases temporarily modifies their reactivity and facilitates reactions like Diels-Alder cycloadditions, Friedel-Crafts alkylations, and epoxide ring-opening reactions.

tert-Butyldiphenylsilyl trifluoromethanesulfonate is a chemical compound with the formula C₁₇H₁₉F₃O₃SSi and a CAS number of 92886-86-7. It is commonly referred to as tert-butyldiphenylsilyl triflate and is characterized by its trifluoromethanesulfonic acid ester functionality. This compound appears as a colorless to brown clear liquid and has a molecular weight of approximately 388.48 g/mol . Its structure features a tert-butyldiphenylsilyl group attached to a trifluoromethanesulfonate moiety, which imparts unique reactivity and stability properties.

- Flammability: Flammable liquid and vapor (flash point 36 °C) [].

- Skin and Eye Irritation: Causes severe skin burns and eye damage [].

- Respiratory Irritation: May cause respiratory irritation [].

- Precautions: Handle TBDPSOTf with proper personal protective equipment (PPE) including gloves, goggles, and a fume hood [].

tert-Butyldiphenylsilyl trifluoromethanesulfonate is primarily used as a protecting group for alcohols in organic synthesis. The compound can undergo various reactions, including:

- Deprotection Reactions: It can be removed under mild acidic conditions, allowing the regeneration of the hydroxyl group.

- Nucleophilic Substitution: The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.

These reactions are crucial in multi-step organic syntheses, particularly in the synthesis of complex molecules .

While specific biological activity data for tert-butyldiphenylsilyl trifluoromethanesulfonate is limited, compounds containing similar silyl and sulfonate functionalities have been studied for their potential roles in medicinal chemistry. The trifluoromethanesulfonate group is known to enhance solubility and reactivity in biological systems, which may be beneficial in drug development processes.

The synthesis of tert-butyldiphenylsilyl trifluoromethanesulfonate typically involves the reaction of tert-butyldiphenylsilyl chloride with trifluoromethanesulfonic acid. The general steps include:

- Preparation of Reagents: tert-Butyldiphenylsilyl chloride is prepared from tert-butanol and diphenylsilane.

- Reaction: The chloride is reacted with trifluoromethanesulfonic acid under controlled conditions to yield tert-butyldiphenylsilyl trifluoromethanesulfonate.

- Purification: The product is purified through distillation or chromatography to achieve high purity levels (>98%) suitable for laboratory use .

tert-Butyldiphenylsilyl trifluoromethanesulfonate serves several important applications in organic chemistry:

- Protecting Group: It is widely used for the protection of alcohols during synthetic transformations.

- Reagent in Organic Synthesis: Its ability to facilitate nucleophilic substitutions makes it valuable in constructing complex organic molecules.

- Research Tool: Utilized in studies focusing on reaction mechanisms involving silyl and sulfonate groups .

Interaction studies involving tert-butyldiphenylsilyl trifluoromethanesulfonate often focus on its behavior in various chemical environments. Key aspects include:

- Solubility Studies: Examining how the compound interacts with different solvents can provide insights into its reactivity.

- Reactivity with Nucleophiles: Understanding how it reacts with various nucleophiles aids in predicting its behavior in synthetic routes.

These studies are essential for optimizing reaction conditions and improving yields in synthetic applications .

tert-Butyldiphenylsilyl trifluoromethanesulfonate shares similarities with several other silyl and sulfonate compounds. Here are some comparable compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| tert-Butyldimethylsilyl trifluoromethanesulfonate | 69739-34-0 | Smaller silyl group; used similarly as a protecting agent |

| Trimethylsilyl trifluoromethanesulfonate | 29868-19-1 | More volatile; often used for different types of alcohol protection |

| Phenyltrimethylammonium trifluoromethanesulfonate | 19419-73-7 | Quaternary ammonium salt; used as a phase transfer catalyst |

Uniqueness

The uniqueness of tert-butyldiphenylsilyl trifluoromethanesulfonate lies in its combination of steric bulk provided by the tert-butyldiphenylsilyl group, which offers enhanced stability during reactions, while the trifluoromethanesulfonate moiety provides excellent leaving group ability. This combination makes it particularly effective as a protecting group compared to simpler silyl or sulfonate derivatives .

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive